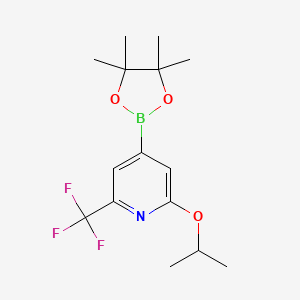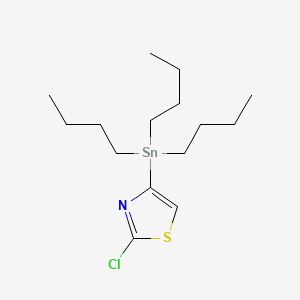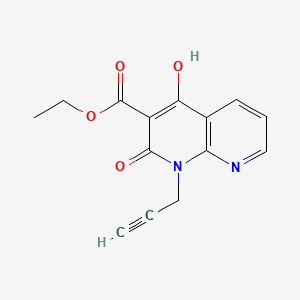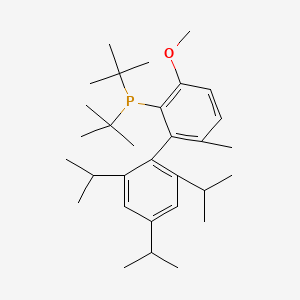
2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2: is a deuterated derivative of a phenolic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and provide unique properties for scientific research. This compound is often used in studies involving isotopic labeling, which helps in tracing and understanding various biochemical and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 typically involves the alkylation of phenol with deuterated tert-butyl groups. The process can be summarized as follows:
Starting Material: Phenol is the starting material.
Alkylation: The phenol undergoes Friedel-Crafts alkylation with deuterated isobutene in the presence of a Lewis acid catalyst such as aluminum phenoxide.
Methoxylation: The resulting product is then methoxylated using deuterated methanol in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale Friedel-Crafts alkylation using deuterated isobutene and phenol.
Purification: The product is purified through distillation and recrystallization to achieve high purity.
Methoxylation: The purified product is then methoxylated using deuterated methanol.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagent used.
Applications De Recherche Scientifique
2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of stable antioxidants and UV stabilizers for polymers.
Mécanisme D'action
The mechanism of action of 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage.
Isotopic Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry and other analytical techniques.
Comparaison Avec Des Composés Similaires
2,6-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL: Another deuterated phenolic compound with similar properties.
2,4-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL: A structural isomer with different substitution patterns.
Uniqueness:
Stability: The incorporation of deuterium enhances the stability of the compound.
Specificity: The unique substitution pattern provides distinct chemical and physical properties, making it suitable for specific research applications.
Propriétés
Numéro CAS |
1219802-07-9 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
256.477 |
Nom IUPAC |
2,5-dideuterio-3,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |
Clé InChI |
FLLRQABPKFCXSO-GPSKCXNOSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O |
Synonymes |
2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)









